rac-Benzilonium Bromide-d5

Bioanalysis Pharmacokinetics Anticholinergic Drug Monitoring

rac-Benzilonium Bromide-d5 is a synthetic, stable isotope-labeled analog of the muscarinic acetylcholine receptor antagonist, benzilonium bromide. It is classified as a stable isotope-labeled (SIL) internal standard (IS), specifically deuterated, with a molecular weight of 439.4 g/mol (C22H23D5BrNO3).

Molecular Formula C22H28BrNO3
Molecular Weight 439.4 g/mol
Cat. No. B15354370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Benzilonium Bromide-d5
Molecular FormulaC22H28BrNO3
Molecular Weight439.4 g/mol
Structural Identifiers
SMILESCC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC.[Br-]
InChIInChI=1S/C22H28NO3.BrH/c1-3-23(4-2)16-15-20(17-23)26-21(24)22(25,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,20,25H,3-4,15-17H2,1-2H3;1H/q+1;/p-1/i1D3,3D2;
InChIKeyGGMMWVHTLAENAS-IYSLTCQOSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring rac-Benzilonium Bromide-d5: An Evidence-Based Overview of a Specialized Deuterated Internal Standard


rac-Benzilonium Bromide-d5 is a synthetic, stable isotope-labeled analog of the muscarinic acetylcholine receptor antagonist, benzilonium bromide [1]. It is classified as a stable isotope-labeled (SIL) internal standard (IS), specifically deuterated, with a molecular weight of 439.4 g/mol (C22H23D5BrNO3) . The compound is not intended for therapeutic use but is exclusively manufactured for research applications, primarily as an analytical tool in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure the accuracy and precision of benzilonium bromide measurements in complex biological matrices [2].

Why Unlabeled Benzilonium Bromide or Structural Analogs Cannot Substitute for rac-Benzilonium Bromide-d5 in Quantitative LC-MS


In quantitative LC-MS/MS, substituting the deuterated internal standard, rac-Benzilonium Bromide-d5, with its unlabeled counterpart or a structural analog introduces significant risk of analytical inaccuracy and method failure [1]. Unlabeled benzilonium bromide cannot be used as an IS because its signal is indistinguishable from the target analyte, making quantitation impossible [2]. Conversely, a generic structural analog will not co-elute with the target analyte under the same chromatographic conditions and will not experience the identical ion suppression or enhancement effects from the sample matrix, a phenomenon known as differential matrix effects [3]. This mismatch in behavior leads to variable analyte-to-IS response ratios, compromising the accuracy, precision, and reproducibility of the bioanalytical method, a core requirement for regulatory compliance in drug development and clinical research [1].

rac-Benzilonium Bromide-d5: A Quantitative Evidence Guide for Analytical Differentiation


Superior Method Accuracy and Precision for Anticholinergic Quantification via Isotope Dilution LC-MS/MS

Stable isotope-dilution LC-MS/MS methods, using a deuterated internal standard analogous to rac-Benzilonium Bromide-d5, are the established gold standard for achieving high accuracy and precision in the quantification of anticholinergic compounds in complex biological samples [1]. This class-level methodology consistently yields methods with wide dynamic ranges, excellent linearity, and high sensitivity while effectively controlling for matrix effects that would otherwise compromise a non-isotopic assay [1]. For instance, a validated method for another anticholinergic drug, R-phencynonate, demonstrated a wide dynamic range of 0.1–100 ng/mL with excellent linearity (r² > 0.99) [1].

Bioanalysis Pharmacokinetics Anticholinergic Drug Monitoring

Superior Correction of Matrix Effects in Complex Samples Compared to Structural Analogs

The primary, data-supported advantage of a deuterated internal standard like rac-Benzilonium Bromide-d5 over a structural analog is its ability to most effectively compensate for variability in sample preparation and, critically, matrix effects—the ion suppression or enhancement caused by co-eluting biological components [1]. Unlike a structural analog, a deuterated IS co-elutes with the target analyte and experiences nearly identical ionization conditions, thereby normalizing the analyte's response and maintaining a constant analyte-to-IS peak area ratio . This correction is essential for assay robustness and was a key factor in the successful validation of an isotope-dilution method for another anticholinergic compound, where 'no matrix effects were observed' using a deuterated IS [2].

LC-MS/MS Matrix Effects Method Validation

Pharmacological Activity Data for the Unlabeled Parent Compound, Benzilonium Bromide

The unlabeled parent compound, benzilonium bromide, has established pharmacological activity as a muscarinic acetylcholine receptor antagonist [1]. It has demonstrated efficacy in inhibiting gastric acid secretion. In a controlled human study involving sham feeding to stimulate gastric acid, benzilonium bromide (administered at 1 + 1 mg) achieved a 73% reduction in the acid response [2]. This provides the pharmacological rationale for why this specific analyte is of interest in clinical and research settings.

Anticholinergic Muscarinic Antagonist Gastrointestinal

Validated Application Scenarios for rac-Benzilonium Bromide-d5 in Bioanalysis and Drug Development


Development and Validation of High-Sensitivity Bioanalytical Methods for Benzilonium Bromide

This is the core application scenario. A bioanalytical laboratory will procure rac-Benzilonium Bromide-d5 as the internal standard to develop and fully validate a quantitative LC-MS/MS method for measuring benzilonium bromide in biological fluids (e.g., human or animal plasma, urine). The use of the deuterated IS, as supported by class-level evidence, is critical for the method to meet regulatory validation guidelines set by agencies like the FDA and EMA [1]. It is essential for achieving the required accuracy, precision, and selectivity, as it effectively corrects for recovery losses and ion suppression effects [2].

Pharmacokinetic (PK) and Bioavailability Studies in Drug Development

In the pre-clinical or clinical development of a new formulation of benzilonium bromide, or in a drug-drug interaction study, accurate PK data is paramount. The validated LC-MS/MS method utilizing rac-Benzilonium Bromide-d5 as the internal standard is the required tool for generating precise plasma concentration-time curves [1]. This allows for the accurate calculation of key PK parameters (e.g., Cmax, AUC, t1/2, clearance) which are fundamental for determining drug dosage, safety margins, and demonstrating bioequivalence between different drug products [1].

Forensic and Clinical Toxicology Screening and Confirmation

Laboratories conducting toxicology analysis can use rac-Benzilonium Bromide-d5 to implement a definitive, quantitative confirmatory test for the presence of benzilonium bromide. While immunoassays are used for initial screening, they are known to suffer from cross-reactivity with structurally similar compounds [3]. An LC-MS/MS method using this deuterated IS provides the highest level of specificity and accuracy required for forensic reporting or clinical diagnosis of an overdose, eliminating the potential for false positives that can occur with less specific techniques [3].

Metabolite Identification and In Vitro Stability Studies

In drug metabolism and pharmacokinetic (DMPK) studies, researchers can use rac-Benzilonium Bromide-d5 as an internal standard to accurately monitor the depletion of the parent drug (benzilonium bromide) over time in incubations with liver microsomes or hepatocytes. By using the isotopically labeled standard to ensure precise quantification at low concentrations, the intrinsic clearance and metabolic half-life of the drug can be reliably determined. This data is crucial for predicting the drug's in vivo metabolic fate and potential for drug-drug interactions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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